N-(6-methoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide
Description
N-(6-Methoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted with a methoxy group at the 6-position and a pyrazine-2-carboxamide moiety at the 2-position. Benzothiazoles are heterocyclic compounds known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The methoxy group enhances solubility and electronic properties, while the pyrazine ring contributes to hydrogen bonding and π-π stacking interactions, critical for target binding .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-19-8-2-3-9-11(6-8)20-13(16-9)17-12(18)10-7-14-4-5-15-10/h2-7H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJFOLOYHFRQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide typically involves the reaction of 6-methoxy-1,3-benzothiazole with pyrazine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods can significantly reduce reaction times and improve yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole moiety undergoes oxidation under acidic or basic conditions. Pyrazine rings are generally stable to oxidation but may participate in side reactions under harsh conditions.
Reduction Reactions
Reductive modifications target the amide group or aromatic systems:
Nucleophilic Substitution
The electron-deficient pyrazine ring facilitates nucleophilic aromatic substitution (NAS):
Hydrolysis Reactions
The carboxamide group is susceptible to hydrolysis under acidic or basic conditions:
Cross-Coupling Reactions
The benzothiazole and pyrazine systems enable transition-metal-catalyzed coupling:
Functionalization of the Methoxy Group
The methoxy substituent on the benzothiazole can be demethylated or modified:
Key Research Findings:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that N-(6-methoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism of action likely involves interference with bacterial enzyme systems or cell wall synthesis.
Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cells, potentially by modulating specific signaling pathways associated with cell survival and proliferation. The unique benzothiazole and pyrazine moieties contribute to its activity against different cancer cell lines.
Enzyme Inhibition
this compound has been shown to inhibit certain enzymes that are crucial for disease progression in various conditions, including cancer and bacterial infections. Its ability to bind to enzyme active sites suggests potential as a lead compound for drug development targeting these enzymes.
Agricultural Applications
Fungicide Development
The compound's antifungal properties have led to its exploration as a potential fungicide. Laboratory tests indicate effectiveness against several plant pathogens. This application could significantly benefit agricultural practices by providing an alternative to conventional fungicides, which often face issues of resistance.
Plant Growth Regulation
Preliminary studies suggest that this compound may act as a plant growth regulator. Its effects on seed germination and root development indicate potential uses in enhancing crop yields and resilience against environmental stresses.
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices may improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Antimicrobial Efficacy of Benzothiazole Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. |
| Induction of Apoptosis in Cancer Cells | Cancer Research | Showed dose-dependent apoptosis in various cancer cell lines through mitochondrial pathways. |
| Evaluation of Fungicidal Activity | Agricultural Chemistry | Effective against common fungal pathogens with low toxicity to non-target organisms. |
| Synthesis of Novel Polymers | Materials Science | Enhanced mechanical properties when incorporated into polymer matrices compared to traditional materials. |
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system being studied.
Comparison with Similar Compounds
Key Data Tables
Table 1: Antimicrobial Activity of Selected Analogues
| Compound | MIC (µg/mL) | Target Pathogens | Reference |
|---|---|---|---|
| BTC-j | 3.125–12.5 | E. coli, S. aureus | |
| BTC-r | Comparable to BTC-j | Gram-positive/-negative bacteria | |
| Compound D (Anti-TB) | IC₅₀ = 0.728 | M. tuberculosis H37Ra |
Table 2: Structural and Electronic Comparisons
| Compound | Key Substituent | Electronic Effects | Solubility |
|---|---|---|---|
| Target Compound | 6-Methoxy, pyrazine | Moderate electron-donating | Enhanced by methoxy |
| 4-Fluoro-Benzamide | 6-Methoxy, fluorobenzamide | Strong electron-withdrawing | Moderate |
| BTC-j | 6-Methoxy, pyridine-acetamide | Flexible linker | Moderate |
Research Implications
The target compound’s dual benzothiazole-pyrazine architecture positions it as a promising candidate for further antimicrobial and anti-TB studies. Comparative data suggest that methoxy and pyrazine groups synergistically improve target binding and solubility. Future work should prioritize in vitro testing against resistant bacterial strains and in silico docking with DNA gyrase or mycobacterial targets .
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The compound's structure includes a pyrazine ring and a benzothiazole moiety, contributing to its unique chemical properties.
Molecular Formula: C11H10N4OS
Molecular Weight: 246.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways, although detailed mechanisms are still under investigation .
Biological Activities
Research has indicated various biological activities associated with this compound:
- Anticancer Activity :
-
Antimicrobial Properties :
- The compound has demonstrated significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections. Its efficacy against both Gram-positive and Gram-negative bacteria has been noted, making it a candidate for further development in antimicrobial therapies .
- Anti-inflammatory Effects :
Comparative Biological Activity
To better understand the efficacy of this compound, it is essential to compare it with similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Potential |
| N-(6-chlorobenzothiazol-2-yl)pyrazine-2-carboxamide | Moderate | High | Low |
| 2-amino-6-methoxybenzothiazole | Low | Moderate | Moderate |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Antitumor Studies : A study evaluated the cytotoxic effects of various pyrazole derivatives, including this compound, on breast cancer cell lines MCF-7 and MDA-MB-231. Results indicated significant growth inhibition at low micromolar concentrations (IC50 values ranging from 5 to 10 µM) .
- Synergistic Effects with Chemotherapeutics : Research demonstrated that combining this compound with doxorubicin resulted in enhanced cytotoxicity compared to either agent alone, suggesting a potential strategy for improving therapeutic outcomes in resistant cancer types .
- Antimicrobial Efficacy : A study highlighted the antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics .
Q & A
Q. What are the standard synthetic routes for N-(6-methoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide, and how is purity ensured?
The compound is typically synthesized via condensation reactions between pyrazine-2-carboxylic acid derivatives and substituted 2-aminobenzothiazoles. For example, analogous ligands like N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide (HL1) are prepared using coupling agents such as triphenylphosphite or carbodiimides (e.g., EDCI/HOBt) in anhydrous DMF . Purity is confirmed via chromatography (TLC, column) and spectroscopic characterization (FTIR, -NMR). For instance, IR spectra verify C=O (1650–1680 cm) and N-H (3200–3350 cm) stretches, while NMR confirms methoxy ( 3.8–4.0 ppm) and aromatic proton signals .
Q. How is the antimicrobial activity of this compound evaluated, and what methodological controls are critical?
Antimicrobial activity is assessed using standardized protocols like broth microdilution for MIC determination against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains. Compound BTC-j (a structural analog) showed MIC values of 3.125–12.5 µg/ml, with selectivity indices (SI) calculated as CC/MIC using cytotoxicity assays (e.g., MTT on mammalian cells) . Controls include reference antibiotics (e.g., ciprofloxacin) and solvent-only blanks to exclude vehicle effects.
Advanced Research Questions
Q. How can structural modifications enhance the compound’s activity, and what computational tools validate these changes?
Substitutions at the benzothiazole (e.g., nitro, methoxy) and pyrazine (e.g., methyl, halogen) moieties influence bioactivity. For example, nitro groups enhance electron-withdrawing effects, improving DNA gyrase inhibition . Computational docking (e.g., V-life MDS 3.5) predicts binding interactions with targets like DNA gyrase (PDB: 3G75). Dock scores correlate with experimental MICs; for BTC-j, a high dock score (-9.2 kcal/mol) aligns with strong binding to the gyrase ATP-binding pocket .
Q. What challenges arise in crystallographic characterization, and how are they addressed using programs like SHELX?
Crystallization challenges include polymorphism and solvent inclusion. SHELX programs (e.g., SHELXL) refine structures using high-resolution X-ray data. For carboxamide analogs, hydrogen-bonding networks (N-H···O=C) stabilize crystal packing. SHELXD/SHELXE resolve phase problems via dual-space methods, while SHELXPRO handles twinning or disorder common in flexible ligands .
Q. How do contradictory data in biological assays (e.g., MIC vs. cytotoxicity) inform structure-activity relationship (SAR) studies?
Discrepancies between potency (low MIC) and cytotoxicity (high CC) require SAR optimization. For example, compound 1 (a pyrazine-carboxamide analog) advanced to in vivo testing only after achieving SI > 10 . Mechanistic studies (e.g., flow cytometry for apoptosis assays) differentiate bactericidal effects from mammalian cell toxicity. Adjusting lipophilicity (logP) via substituents (e.g., methoxy → trifluoromethyl) balances membrane permeability and safety .
Q. What role does the compound play in coordination chemistry, and how are stability constants determined for metal complexes?
The carboxamide moiety acts as a bidentate ligand, forming stable Ru(II) or Mn(II) complexes. Stability constants () are measured via potentiometric titrations in mixed solvents (e.g., DMSO/HO). For [RuCl(CO)(PPh)] complexes, UV-Vis (d-d transitions) and cyclic voltammetry (Ru redox peaks) confirm electronic configurations .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
